
4,4'-Stilbenedimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenedimethanol typically involves the reduction of 4,4’-dinitrostilbene. One common method includes the use of stannous chloride (SnCl2) as a reducing agent . The reaction proceeds under mild conditions, often in an alcoholic solvent, to yield the desired product.
Industrial Production Methods: Industrial production of 4,4’-Stilbenedimethanol may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary based on cost and availability. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,4’-Stilbenedimethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Stannous chloride (SnCl2) is frequently used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for converting hydroxyl groups to tosylates.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: More reduced stilbene derivatives.
Substitution: Tosylates and other substituted derivatives.
科学的研究の応用
4,4’-Stilbenedimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of polymers and other materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4,4’-Stilbenedimethanol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its structural similarity to other stilbenes suggests it may interact with cellular pathways involved in inflammation and cell proliferation .
類似化合物との比較
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin: A potent anticancer agent with a similar stilbene core structure.
Uniqueness: 4,4’-Stilbenedimethanol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
[4-[2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2 |
InChIキー |
IQGIEQUZEXHPME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
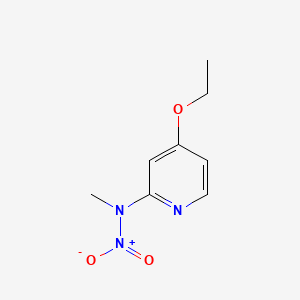
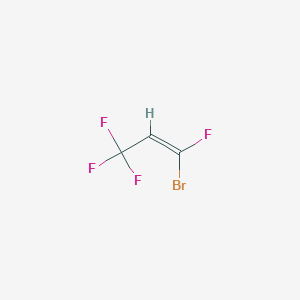
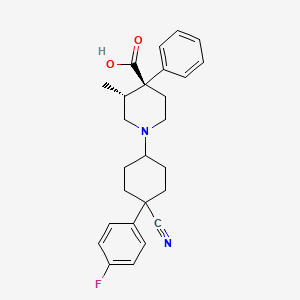




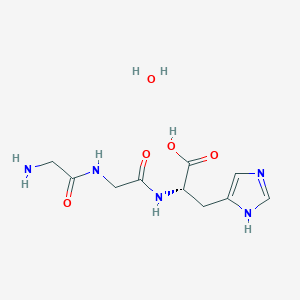

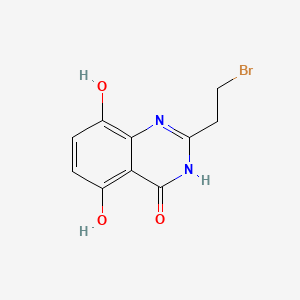

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

